3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione
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Overview
Description
3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione is an organic compound with the molecular formula C15H26O4 and a molecular weight of 270.36 g/mol . This compound is characterized by its unique structure, which includes a dioxacyclopentadecane ring with two ketone groups at positions 6 and 15 . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylglutaric anhydride with ethylene glycol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its ability to undergo various chemical reactions allows it to modify biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione: This compound has a similar structure but with a smaller ring size.
3,3-Dimethyl-1,5-dioxacyclotridecane-6,13-dione: Another similar compound with a different ring size and position of ketone groups.
Uniqueness
3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione is unique due to its specific ring size and the position of its ketone groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
94113-50-5 |
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Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
3,3-dimethyl-1,5-dioxacyclopentadecane-6,15-dione |
InChI |
InChI=1S/C15H26O4/c1-15(2)11-18-13(16)9-7-5-3-4-6-8-10-14(17)19-12-15/h3-12H2,1-2H3 |
InChI Key |
WFHCYLFWGOWBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)CCCCCCCCC(=O)OC1)C |
Origin of Product |
United States |
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